3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-7-4-9(13-20-7)11(17)14-3-2-8(5-14)15-10(16)6-19-12(15)18/h4,8H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJOAUBFZPWSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 279.252 g/mol. This compound has garnered interest in various fields of biological research due to its potential bioactive properties.
Structure and Synthesis
The compound features an oxazolidine core, which is known for its biological activity, particularly in antibiotic development. The synthesis typically involves several steps, including the formation of the 5-methylisoxazole-3-carbonyl chloride through the reaction of 5-methylisoxazole with thionyl chloride, followed by coupling with pyrrolidine and subsequent modifications to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that oxazolidine derivatives can inhibit bacterial growth effectively against both Gram-positive and Gram-negative bacteria. The presence of the isoxazole moiety is believed to enhance this activity by interacting with bacterial ribosomes or enzymes critical for cell wall synthesis .
Anticancer Activity
Additionally, there is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have indicated that oxazolidine derivatives can interfere with cell proliferation pathways, potentially leading to apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways associated with cancer cell survival and growth .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Antibacterial Activity : A study published in 2003 examined a series of oxadiazole derivatives, revealing that certain substituents significantly enhanced antibacterial potency against various pathogens .
- Structure-Activity Relationship (SAR) : Another study focused on SAR investigations of substituted oxazolones, identifying key structural features that contribute to enhanced activity against specific targets in cancer cells .
Table 1: Biological Activity Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| IC50 Values | Varies by structure; some derivatives show IC50 < 10 μM |
| Anticancer Activity | Induces apoptosis in various cancer cell lines |
| Mechanism | Inhibition of ribosomal function or signaling pathways |
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 5-methylisoxazole group introduces a nitrogen- and oxygen-rich heterocycle, which may enhance hydrogen-bonding interactions compared to the 4-methoxyphenyl (electron-donating) or 2-fluorobenzoyl (electron-withdrawing) groups in analogs .
Molecular Weight Trends :
- The target compound’s molecular weight likely falls between 318–330 g/mol, comparable to the 4-methoxyphenylacetyl analog (318.32 g/mol) but higher than the 2-fluorobenzoyl derivative (292.26 g/mol) .
Functional Group Impact on Bioactivity
- Isoxazole vs. Aryl Groups: The 5-methylisoxazole in the target compound may confer distinct electronic and steric effects compared to aryl substituents.
- Fluorine Substitution : The 2-fluorobenzoyl analog (CAS 2034314-17-3) highlights how fluorine atoms can modulate lipophilicity and bioavailability, though this may reduce polarity relative to the isoxazole-containing target .
Limitations in Available Data
- Absence of Physicochemical Data: None of the provided evidence includes melting points, solubility, or biological activity data for the target compound or its analogs, limiting direct functional comparisons .
Q & A
Q. How to investigate the compound’s mechanism of action using omics approaches?
- Methodological Answer :
- Proteomics : Perform thermal shift assays (TSA) to identify binding proteins.
- Metabolomics : Use LC-MS/MS to track metabolic pathway disruptions (e.g., TCA cycle intermediates). Validate findings with CRISPR-based gene silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
